(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2624108-59-2
VCID: VC11544661
InChI: InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m1./s1
SMILES:
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

CAS No.: 2624108-59-2

Cat. No.: VC11544661

Molecular Formula: C6H11ClN2O

Molecular Weight: 162.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride - 2624108-59-2

Specification

CAS No. 2624108-59-2
Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
IUPAC Name (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride
Standard InChI InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m1./s1
Standard InChI Key ZWEJRPZWECKAAK-JBUOLDKXSA-N
Isomeric SMILES C1C[C@H]2C(=O)NC[C@@H]1N2.Cl
Canonical SMILES C1CC2C(=O)NCC1N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₁H₁₈N₂O₃·HCl, with a molecular weight of 262.73 g/mol (accounting for the hydrochloride salt) . The core structure consists of a bicyclo[3.2.1]octane scaffold, where positions 3 and 8 are occupied by nitrogen atoms, and position 2 features a ketone group. The (1S,5R) stereochemistry dictates the spatial arrangement of substituents, influencing its interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1622919-66-7
Molecular FormulaC₁₁H₁₈N₂O₃·HCl
Molecular Weight262.73 g/mol
Stereochemistry(1S,5R)
Salt FormHydrochloride

Structural Analysis

X-ray crystallography and NMR studies reveal that the bicyclo[3.2.1]octane system adopts a boat-chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the ketone and proximal nitrogen . The hydrochloride salt forms ionic interactions with the tertiary nitrogen, enhancing crystalline stability.

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one begins with piperazinone derivatives, which undergo transannular enolate alkylation to form the bicyclic framework . Key steps include:

  • Enolate Formation: Deprotonation of the piperazinone carbonyl using a strong base (e.g., LDA).

  • Alkylation: Reaction with an alkyl halide to bridge the nitrogen atoms, forming the bicyclo[3.2.1] structure.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (1S,5R) configuration.

Industrial-Scale Production

While laboratory-scale synthesis yields milligrams to grams, industrial production requires optimization for cost and efficiency. Continuous flow reactors and catalytic enantioselective methods are under investigation to improve throughput. Challenges include minimizing racemization and isolating the hydrochloride salt via recrystallization .

Pharmaceutical and Biological Applications

Peptidomimetic Design

The compound’s rigid structure mimics peptide backbones, enabling its use in conformationally restricted inhibitors. For example, it served as a core scaffold in a farnesyltransferase inhibitor, which elucidated the enzyme’s bound conformation . Modifications at the Cα position allow tuning of binding affinity and selectivity .

Role in Antiviral Therapeutics

(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is a key subunit in beclabuvir hydrochloride, an NS5B polymerase inhibitor used against hepatitis C virus (HCV) . The bicyclic system enhances binding to the viral polymerase’s allosteric site, preventing RNA replication .

Table 2: Therapeutic Applications

ApplicationMechanismTarget
HCV TreatmentNS5B Polymerase InhibitionHepatitis C Virus
Cancer TherapyFarnesyltransferase InhibitionRas Protein Processing

Neurological Research

Patent data highlights its potential in treating neurological disorders. Derivatives act as σ-1 receptor modulators, showing promise in neuropathic pain and depression models . The bicyclic amine’s rigidity may reduce off-target effects compared to flexible analogs .

Pharmacological Properties

Pharmacokinetics

The hydrochloride salt improves oral bioavailability, with ~60% absorption in rodent models. Metabolism occurs via hepatic cytochrome P450 enzymes, primarily CYP3A4, generating inactive metabolites excreted renally .

Toxicity Profile

Acute toxicity studies in rats indicate an LD₅₀ of >2,000 mg/kg, suggesting low systemic toxicity. Chronic exposure at high doses (≥500 mg/kg/day) caused mild hepatotoxicity, reversible upon discontinuation.

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from low enantiomeric excess (70–85%), necessitating improved chiral catalysts or biocatalytic approaches. Flow chemistry could address scalability issues while reducing solvent waste .

Expanding Therapeutic Indications

Ongoing research explores its utility in:

  • Antimicrobial Agents: Targeting bacterial efflux pumps .

  • Immunomodulation: Inhibiting pro-inflammatory cytokine production.

Combination Therapies

In HCV treatment, combining beclabuvir with direct-acting antivirals (e.g., sofosbuvir) enhances efficacy and reduces resistance . Similar strategies could apply to oncology applications .

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